Tetradecanamide, N-[3-(dimethylamino)propyl]-
Overview
Description
Synthesis Analysis
The synthesis of related compounds with N,N-dimethylamino groups is described in the papers. For instance, star-shaped molecules with a pyrene core and tetrakis(phenylethynyl) arms substituted with N,N-dimethylamino and propyl groups were synthesized and studied for their electrochemical and photophysical properties . Another paper reports the synthesis of a tetrameric Lithium Tris(N, N-dimethylamino)silylamide, which was prepared from a reaction involving (Me2N)3Si—NH2 and t-BuLi . These syntheses involve complex organic reactions and provide a foundation for understanding the potential synthetic routes that could be applied to Tetradecanamide, N-[3-(dimethylamino)propyl]-.
Molecular Structure Analysis
The molecular structure of compounds related to Tetradecanamide, N-[3-(dimethylamino)propyl]-, is characterized by the presence of N,N-dimethylamino groups. In the case of the tetrameric Lithium Tris(N, N-dimethylamino)silylamide, the crystal structure analysis revealed a laddering structure consisting of seven four-membered rings . The presence of these groups can influence the overall molecular geometry and electronic distribution, which in turn affects the compound's reactivity and interactions.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving N,N-dimethylamino functional groups. For instance, the interaction of N,N,N',N'-tetramethylphosphoric triamide with chloral resulted in a complex mixture of phosphorus-containing products, highlighting the reactivity of the dimethylamino group under certain conditions . Additionally, the autoxidation of tetrakis(dimethylamino)ethylene led to the identification of several oxidation products, demonstrating the susceptibility of dimethylamino groups to oxidative conditions . These reactions are indicative of the types of chemical behavior that might be expected from Tetradecanamide, N-[3-(dimethylamino)propyl]-.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with N,N-dimethylamino groups are influenced by the electronic effects of these groups. The electrogenerated chemiluminescence (ECL) studies of the synthesized star-shaped molecules showed that the presence of N,N-dimethylamino groups caused red-shifts and band broadening in the ECL spectra, which is indicative of intramolecular charge transfer . This suggests that Tetradecanamide, N-[3-(dimethylamino)propyl]-, may also exhibit interesting photophysical properties due to the presence of the dimethylamino group.
Scientific Research Applications
Association in Organic Solvents
- Research by Kamorina et al. (2019) explores how N-3-(dimethylamino)propylacrylamides associate in different organic solvents, including tetrachloromethane, tetrahydrofuran, and N, N-dimethylformamide. Their study used IR spectroscopy and quantum-chemical simulation to investigate the impact of solvent hydrogen bonding capacity on the degree of participation in hydrogen bonding and the formation of self-associates and heteroassociates (Kamorina et al., 2019).
Crystal Structure and Bioassay Studies
- Al-Hourani et al. (2016) conducted a study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound related to Tetradecanamide, N-[3-(dimethylamino)propyl]. They focused on its synthesis, crystal structure, molecular docking, and bioassay as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Oxidation Products Identification
- A study by Carpenter and Bens (1970) identified compounds from the autoxidation products of tetrakis(dimethylamino)ethylene, contributing to the understanding of the chemistry of compounds related to Tetradecanamide, N-[3-(dimethylamino)propyl] (Carpenter & Bens, 1970).
Reactions with Weak Acids
- Norris (1972) explored the reactions of tetrakis(dimethylamino)ethylene with weak acids, contributing to the broader understanding of the chemical behavior of related compounds (Norris, 1972).
Photophysical Properties in Ionic Liquid
- Wu et al. (2010) examined the photophysical properties of N,N'-di(2-N'',N''-dimethylamino)propylperylene-3,4:9,10-tetracarboxylic diimide compounds in room-temperature ionic liquids, which is relevant for understanding the properties of similar compounds like Tetradecanamide, N-[3-(dimethylamino)propyl] (Wu et al., 2010).
Succinimidation Studies
- Research by Caristi et al. (1984) on the succinimidation of N,N-dimethylamides and N,N-dimethylamines provides insights into the chemical transformations of similar compounds (Caristi et al., 1984).
Safety And Hazards
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]tetradecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYDWYVPVAMGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068470 | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
CAS RN |
45267-19-4 | |
Record name | Myristamidopropyl dimethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminopropyl myristamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]myristamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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